molecular formula C12H13N3O2 B2943653 2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide CAS No. 2408965-03-5

2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide

Cat. No. B2943653
CAS RN: 2408965-03-5
M. Wt: 231.255
InChI Key: XAEWXEWQOYJIFK-UHFFFAOYSA-N
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Description

2-Oxospiro[1H-indole-3,3’-pyrrolidine]-1’-carboxamide is a synthetic derivative of spiro[pyrrolidinyl-3,3’-oxindole] alkaloids . These compounds are known for their diverse biological activity and are found in various species including Gelsemium sempervirens, Aspidosperma, Mitragyna, Ourouparia, Rauwolfia, Vinca species .


Synthesis Analysis

The synthesis of 2-Oxospiro[1H-indole-3,3’-pyrrolidine]-1’-carboxamide involves the reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . This process leads to the asymmetric construction of these appealing spirooxindole skeletons .


Molecular Structure Analysis

The molecular structure of 2-Oxospiro[1H-indole-3,3’-pyrrolidine]-1’-carboxamide is characterized by a spiro[indoline-3,3’-pyrrolidine]-2-one ring system . This structural motif is common in naturally occurring and biologically active spiropyrrolidinyl-oxindole alkaloids .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Oxospiro[1H-indole-3,3’-pyrrolidine]-1’-carboxamide are part of a broader area of research focused on the asymmetric construction of spirooxindole skeletons . The reaction of an enamine with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst is a key step in this process .

Mechanism of Action

While the specific mechanism of action for 2-Oxospiro[1H-indole-3,3’-pyrrolidine]-1’-carboxamide is not mentioned in the retrieved papers, it’s worth noting that similar compounds have been investigated as new ligands for aminergic G-protein coupled receptors (GPCRs) .

properties

IUPAC Name

2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-11(17)15-6-5-12(7-15)8-3-1-2-4-9(8)14-10(12)16/h1-4H,5-7H2,(H2,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEWXEWQOYJIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12C3=CC=CC=C3NC2=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide

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